molecular formula C11H6F2N2O B1438137 2-(3,5-Difluorophenyl)pyrimidine-5-carbaldehyde CAS No. 960198-48-5

2-(3,5-Difluorophenyl)pyrimidine-5-carbaldehyde

Cat. No. B1438137
M. Wt: 220.17 g/mol
InChI Key: ZLQZIIZARGBMQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3,5-Difluorophenyl)pyrimidine-5-carbaldehyde is a chemical compound with the molecular formula C11H6F2N2O and a molecular weight of 220.17 g/mol . It is not intended for human or veterinary use and is typically used for research purposes.


Molecular Structure Analysis

The molecular structure of 2-(3,5-Difluorophenyl)pyrimidine-5-carbaldehyde consists of a pyrimidine ring attached to a 3,5-difluorophenyl group and a carbaldehyde group . The exact structure can be obtained from resources like PubChem .

Scientific Research Applications

Hybrid Catalysts in Synthesis

The pyranopyrimidine core, related to 2-(3,5-Difluorophenyl)pyrimidine-5-carbaldehyde, is a key precursor in the medicinal and pharmaceutical industries due to its broad synthetic applications and bioavailability. Recent studies have focused on synthetic pathways employing diversified hybrid catalysts for developing substituted pyrimidine derivatives. These catalysts include organocatalysts, metal catalysts, and nanocatalysts, highlighting the compound's versatility in synthetic chemistry (Parmar, Vala, & Patel, 2023).

Fluorinated Pyrimidines in Cancer Treatment

Developments in fluorine chemistry have enhanced the precision use of fluorinated pyrimidines to treat cancer. 5-Fluorouracil, a widely used fluorinated pyrimidine, is synthesized through various methods, including those involving radioactive and stable isotopes for studying metabolism and biodistribution. These advancements underscore the potential for 2-(3,5-Difluorophenyl)pyrimidine-5-carbaldehyde derivatives in cancer research and treatment (Gmeiner, 2020).

Anti-cancer Properties

Pyrimidine-based scaffolds, including derivatives of 2-(3,5-Difluorophenyl)pyrimidine-5-carbaldehyde, have shown significant anti-cancer properties. The versatility in their mechanisms of action suggests their potential to interact with diverse enzymes, receptors, and targets. This review focuses on the patent literature, emphasizing the ongoing interest and promise of pyrimidine derivatives as future drug candidates in cancer therapy (Kaur et al., 2014).

Optoelectronic Materials

The incorporation of pyrimidine rings, such as those derived from 2-(3,5-Difluorophenyl)pyrimidine-5-carbaldehyde, into π-extended conjugated systems has been explored for creating novel optoelectronic materials. These materials show promise in applications related to photo- and electroluminescence, highlighting the compound's potential in the development of advanced materials for electronic devices (Lipunova et al., 2018).

Anti-inflammatory Activities

Recent research has explored the anti-inflammatory effects and structure–activity relationships (SARs) of pyrimidine derivatives. The inhibitory response of these compounds against key inflammatory mediators indicates their potential as anti-inflammatory agents. This comprehensive review of synthesis methods, anti-inflammatory effects, and SARs offers insights into developing new pyrimidine derivatives with enhanced activities and minimal toxicity (Rashid et al., 2021).

properties

IUPAC Name

2-(3,5-difluorophenyl)pyrimidine-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6F2N2O/c12-9-1-8(2-10(13)3-9)11-14-4-7(6-16)5-15-11/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLQZIIZARGBMQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1F)F)C2=NC=C(C=N2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6F2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80662741
Record name 2-(3,5-Difluorophenyl)pyrimidine-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80662741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3,5-Difluorophenyl)pyrimidine-5-carbaldehyde

CAS RN

960198-48-5
Record name 2-(3,5-Difluorophenyl)pyrimidine-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80662741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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